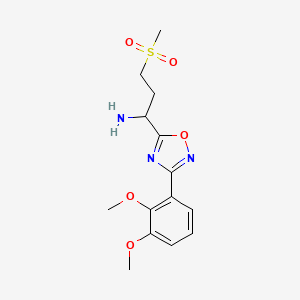
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a methoxyphenyl group
Preparation Methods
The synthesis of n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide typically involves the reaction of 2-methoxyphenylacetic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The methoxyphenyl group allows it to bind to certain receptors or enzymes, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
n-(1-(2-Hydroxyphenyl)ethyl)cyclopropanecarboxamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can influence its solubility and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H17NO2/c1-9(14-13(15)10-7-8-10)11-5-3-4-6-12(11)16-2/h3-6,9-10H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
VGCITDJXJLOFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)
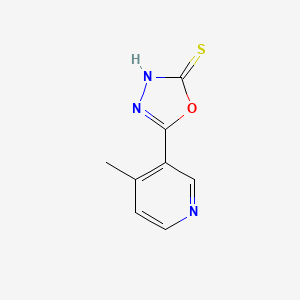
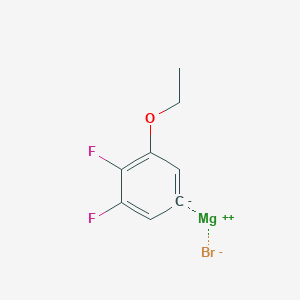
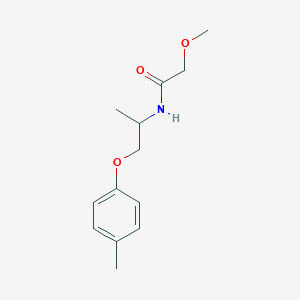
![5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)

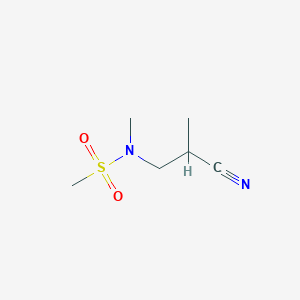
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)

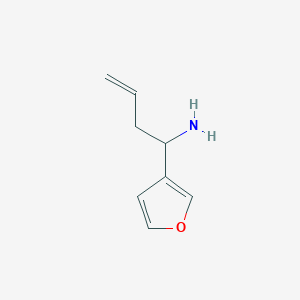

![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
